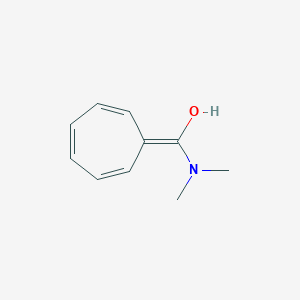
1-(2,4,6-Cycloheptatrien-1-ylidene)-1-(dimethylamino)methanol
Description
Methanol, 2,4,6-cycloheptatrien-1-ylidene(dimethylamino)- is a chemical compound with a unique structure that combines a methanol group with a cycloheptatriene ring and a dimethylamino group
Properties
CAS No. |
763031-44-3 |
|---|---|
Molecular Formula |
C10H13NO |
Molecular Weight |
163.22 g/mol |
IUPAC Name |
cyclohepta-2,4,6-trien-1-ylidene(dimethylamino)methanol |
InChI |
InChI=1S/C10H13NO/c1-11(2)10(12)9-7-5-3-4-6-8-9/h3-8,12H,1-2H3 |
InChI Key |
LHJFAMVCVAMUNW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=C1C=CC=CC=C1)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methanol, 2,4,6-cycloheptatrien-1-ylidene(dimethylamino)- typically involves the reaction of cycloheptatriene with dimethylamine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under controlled conditions. The process may include steps such as purification and distillation to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Methanol, 2,4,6-cycloheptatrien-1-ylidene(dimethylamino)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of simpler compounds.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve specific temperatures, pressures, and solvents to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction can produce simpler hydrocarbons.
Scientific Research Applications
Methanol, 2,4,6-cycloheptatrien-1-ylidene(dimethylamino)- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methanol, 2,4,6-cycloheptatrien-1-ylidene(dimethylamino)- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, influencing its biological and chemical activity. The cycloheptatriene ring and dimethylamino group play crucial roles in its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
Cycloheptatriene: A related compound with a similar ring structure but lacking the methanol and dimethylamino groups.
Tropone: Another compound with a cycloheptatriene ring, known for its aromatic properties.
Tropolone: A derivative of tropone with an additional hydroxyl group.
Uniqueness
Methanol, 2,4,6-cycloheptatrien-1-ylidene(dimethylamino)- is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications in scientific research and industry.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


